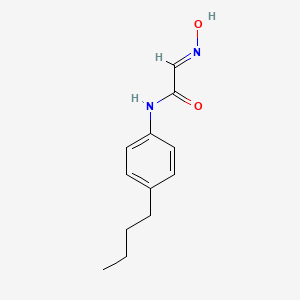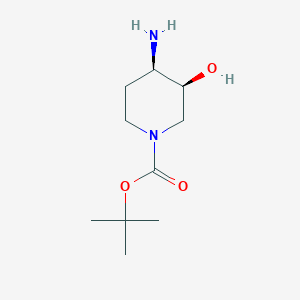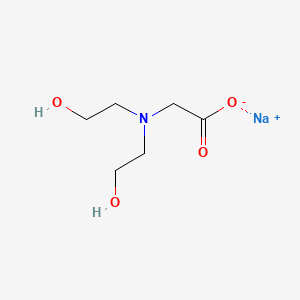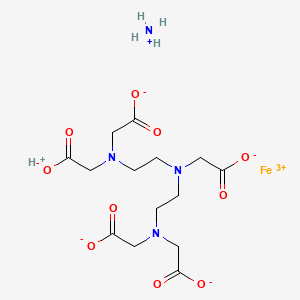
(2E)-N-(4-butylphenyl)-2-(hydroxyimino)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of chemicals known for their varied applications in medicinal chemistry and materials science due to their unique structural features and chemical reactivity. These compounds typically feature an acetamide group, which is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom, also possessing additional substituents that can significantly alter their physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of acetamide derivatives, including those related to "(2E)-N-(4-butylphenyl)-2-(hydroxyimino)acetamide," often involves acylation reactions, where an acyl group is introduced to an amine. For example, N-benzyl-2-cyano-2-(hydroxyimino)acetamide synthesis exhibits the potential complexity and specificity of synthesizing substituted acetamides, involving key steps like acylation, reduction, and sometimes specific rearrangements to achieve the desired product (Darling & Chen, 1978).
Wissenschaftliche Forschungsanwendungen
Chemoselective Synthesis
The chemoselective synthesis of N-(2-Hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, involves the monoacetylation of the amino group of 2-aminophenol. This process utilizes immobilized lipase as the catalyst and studies various acyl donors, with vinyl acetate emerging as the most effective due to its irreversibility in the reaction. The study explores different parameters like agitation speed, solvent, catalyst loading, mole ratio, and temperature to optimize the process. The reaction follows a kinetically controlled synthesis with a ternary complex model, indicating inhibition by vinyl acetate based on Lineweaver–Burk plots (Magadum & Yadav, 2018).
Metabolic Pathways in Herbicides
Research on the metabolism of chloroacetamide herbicides in liver microsomes of rats and humans reveals significant insights into their carcinogenic pathways. The study examines the metabolic transformation of compounds like acetochlor and metolachlor into specific intermediates, highlighting the role of cytochrome P450 isoforms in this process. This understanding can help in assessing the risks associated with these herbicides and developing safer alternatives (Coleman et al., 2000).
Antioxidant Properties
The synthesis of novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives and their evaluation for antioxidant activity present a promising area of research. These compounds exhibit considerable antioxidant activity, comparable to standards, with certain derivatives showing remarkable activity at low concentrations. This suggests potential applications in developing new antioxidant agents (Gopi & Dhanaraju, 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2E)-N-(4-butylphenyl)-2-hydroxyiminoacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-2-3-4-10-5-7-11(8-6-10)14-12(15)9-13-16/h5-9,16H,2-4H2,1H3,(H,14,15)/b13-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMHNPKUEJCKLX-UKTHLTGXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C=NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)NC(=O)/C=N/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-butylphenyl)-2-(hydroxyimino)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-2-[1-[2-[(2E)-2-phenacylideneimidazolidin-1-yl]ethyl]imidazolidin-2-ylidene]-1-phenylethanone](/img/no-structure.png)






![sodium;carbamothioyl-[(E)-(5-hydroxypyridin-2-yl)methylideneamino]azanide](/img/structure/B1175804.png)